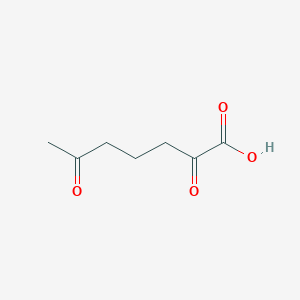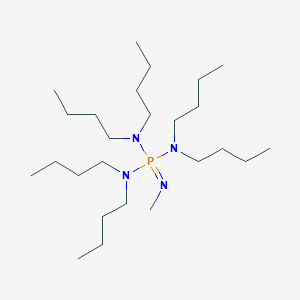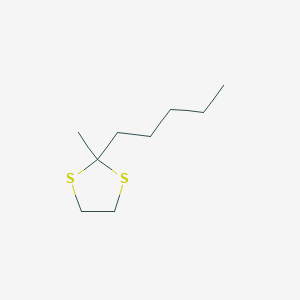
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a bromophenoxy group attached to a dioxaphospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2-bromophenol with a suitable phosphorus-containing reagent. One common method is the reaction of 2-bromophenol with phosphorus trichloride (PCl3) in the presence of a base, such as triethylamine, to form the intermediate 2-(2-bromophenoxy)phosphorodichloridite. This intermediate is then reacted with ethylene glycol to form the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphites.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phospholanes with various functional groups.
Oxidation Reactions: Products include phosphine oxides or phosphates.
Reduction Reactions: Products include phosphines or phosphites.
Applications De Recherche Scientifique
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and proteins. The bromophenoxy group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The dioxaphospholane ring can also interact with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenoxy)-1,3,2-dioxaphospholane
- 2-(2-Fluorophenoxy)-1,3,2-dioxaphospholane
- 2-(2-Iodophenoxy)-1,3,2-dioxaphospholane
Uniqueness
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Propriétés
Numéro CAS |
84998-59-4 |
|---|---|
Formule moléculaire |
C8H8BrO3P |
Poids moléculaire |
263.02 g/mol |
Nom IUPAC |
2-(2-bromophenoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H8BrO3P/c9-7-3-1-2-4-8(7)12-13-10-5-6-11-13/h1-4H,5-6H2 |
Clé InChI |
VGXCMAAZFWDQNY-UHFFFAOYSA-N |
SMILES canonique |
C1COP(O1)OC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



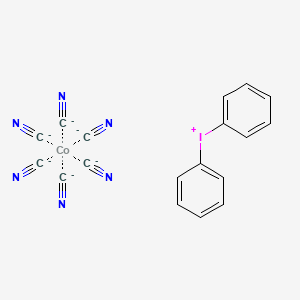
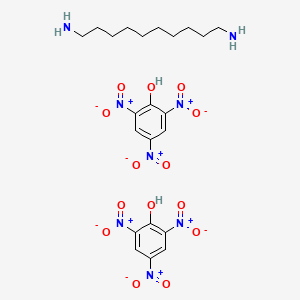

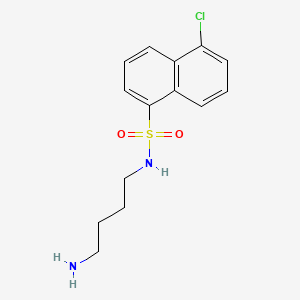



![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
